molecular formula C24H18Cl2N2O2S B2384194 {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate CAS No. 318248-32-7

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate

Cat. No.: B2384194
CAS No.: 318248-32-7
M. Wt: 469.38
InChI Key: AOUJSNVHXULNQG-UHFFFAOYSA-N
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Description

This compound, also known as {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol, has a CAS Number of 318247-53-9 . It has a molecular weight of 330.84 and its IUPAC name is {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of l-2-hydroxy acids .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, it’s worth noting that similar compounds have been synthesized and evaluated for their biological activities .

Its InChI code is 1S/C17H15ClN2OS/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Biological Activities : A study by Wang et al. (2015) involved the synthesis of N-phenylpyrazolyl aryl methanones derivatives, including compounds with arylthio/sulfinyl/sulfonyl groups. These compounds showed promising herbicidal and insecticidal activities (Wang et al., 2015).
  • Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized novel pyrazole derivatives, displaying significant antimicrobial and anticancer activities, superior to the reference drug doxorubicin (Hafez et al., 2016).
  • Sulfuric Acid Catalyst : Tayebi et al. (2011) used a sulfuric acid ester as a recyclable catalyst for synthesizing pyrazolones, demonstrating efficient yields and reusability (Tayebi et al., 2011).

Crystal and Molecular Structure

  • Crystal Structure of Azetidin-2-one Derivatives : Shah et al. (2014) synthesized azetidin-2-one based pyrazoline derivatives, characterized by IR, NMR, and tested for antibacterial and antifungal activities (Shah et al., 2014).
  • Isostructural Thiazoles : Kariuki et al. (2021) synthesized isostructural thiazoles, analyzed via crystal diffraction, showing distinct molecular conformations (Kariuki et al., 2021).

Molecular Docking and Quantum Chemical Calculations

  • Anticancer and Antimicrobial Agents : Gomha et al. (2014) prepared thiadiazoles and thiazoles incorporating the pyrazole moiety, showing promising anticancer activity and inhibitory effects on mitochondrial enzymes (Gomha et al., 2014).
  • Tetrazole Derivatives Docking Studies : Al-Hourani et al. (2015) conducted molecular docking studies on tetrazole derivatives to understand their orientation and interaction within the cyclooxygenase-2 enzyme, indicating potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Synthesis and Biological Activity

  • Synthesis of Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate : Achutha et al. (2017) synthesized and characterized this compound, also assessing its antimicrobial activities (Achutha et al., 2017).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown anti-tobacco mosaic virus activity . Additionally, further studies could be conducted to determine its potential applications in other areas.

Mechanism of Action

Target of Action

The primary target of this compound is the human glycolate oxidase (hGOX) . hGOX is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glyoxylate .

Mode of Action

The compound interacts with hGOX by binding to its active site. The inhibitor heteroatoms of the compound interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . This interaction likely inhibits the enzyme’s activity, thereby affecting the metabolism of glyoxylate .

Biochemical Pathways

The inhibition of hGOX affects the metabolism of glyoxylate, a key intermediate in various metabolic pathways. When the normal metabolism of glyoxylate is impaired, it yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys . This suggests that the compound may influence pathways related to energy production and detoxification processes.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of hGOX. By inhibiting this enzyme, the compound could potentially disrupt normal metabolic processes, leading to an accumulation of glyoxylate and subsequent formation of calcium oxalate deposits . This could have significant implications for cellular health and function, particularly in the kidneys.

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the external SO4^2− conditions have a direct influence on the process of SO4^2− uptake within the plant system

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2S/c1-28-23(31-20-13-11-19(26)12-14-20)21(22(27-28)16-5-3-2-4-6-16)15-30-24(29)17-7-9-18(25)10-8-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUJSNVHXULNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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